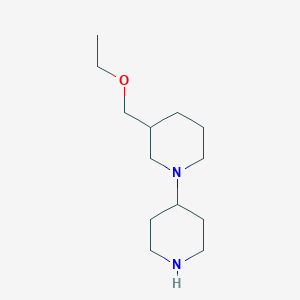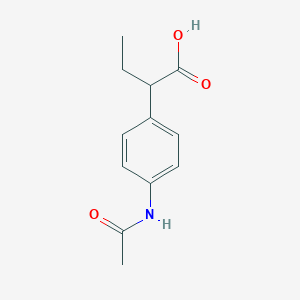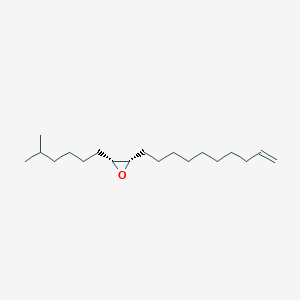
2-methyl-7R,8S-Epoxy-17-octadecene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-7R,8S-Epoxy-17-octadecene is an organic compound with the molecular formula C19H36O. It is a stereoisomer with defined stereocenters at the 7th and 8th positions, specifically in the R and S configurations, respectively. This compound is notable for its presence as a trace component in the sex pheromone gland of the gypsy moth, Lymantria dispar .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-7R,8S-Epoxy-17-octadecene typically involves the epoxidation of an appropriate precursor. One common method is the epoxidation of 2-methyl-17-octadecene using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to ensure the formation of the desired stereoisomer .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
化学反応の分析
Types of Reactions
2-methyl-7R,8S-Epoxy-17-octadecene can undergo several types of chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.
Reduction: Reduction of the epoxide can yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Reagents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the epoxide ring.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
科学的研究の応用
2-methyl-7R,8S-Epoxy-17-octadecene has several scientific research applications:
Chemistry: It is used as a model compound in studies of stereoselective synthesis and epoxide chemistry.
Biology: Its role as a component of the gypsy moth’s sex pheromone makes it valuable in entomological studies and pest control research.
Medicine: While not directly used in medicine, its structural features are studied for insights into epoxide-containing bioactive molecules.
作用機序
The mechanism by which 2-methyl-7R,8S-Epoxy-17-octadecene exerts its effects, particularly in biological systems, involves its interaction with specific receptors in the gypsy moth. The compound binds to olfactory receptors in male moths, triggering a behavioral response that leads them to the female moths. This interaction is highly stereospecific, with the R and S configurations playing a crucial role in its activity .
類似化合物との比較
Similar Compounds
(7R,8S)-cis-7,8-epoxy-2-methyloctadecane:
(7S,8R)-cis-7,8-epoxy-2-methyloctadec-17-ene: The antipode of 2-methyl-7R,8S-Epoxy-17-octadecene, which is not attractive to male gypsy moths and can reduce the attractiveness of other pheromone components.
Uniqueness
This compound is unique due to its specific stereochemistry and its role as a trace component in the gypsy moth’s pheromone system. Its ability to elicit a response in male moths, albeit weaker than (+)-disparlure, highlights its potential role in enhancing pheromone specificity or attractiveness in certain populations .
特性
分子式 |
C19H36O |
|---|---|
分子量 |
280.5 g/mol |
IUPAC名 |
(2S,3R)-2-dec-9-enyl-3-(5-methylhexyl)oxirane |
InChI |
InChI=1S/C19H36O/c1-4-5-6-7-8-9-10-11-15-18-19(20-18)16-13-12-14-17(2)3/h4,17-19H,1,5-16H2,2-3H3/t18-,19+/m0/s1 |
InChIキー |
VEHBXHNRALNERE-RBUKOAKNSA-N |
異性体SMILES |
CC(C)CCCC[C@@H]1[C@@H](O1)CCCCCCCCC=C |
正規SMILES |
CC(C)CCCCC1C(O1)CCCCCCCCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine;dichloromethane](/img/structure/B13404713.png)

![(17R)-17-hydroxy-13-methyl-17-prop-2-enyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13404729.png)
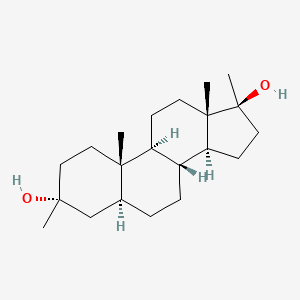
![Methyl 2-[(4,6-dimethyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate](/img/structure/B13404741.png)
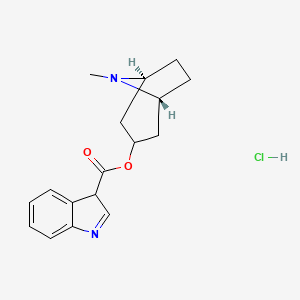
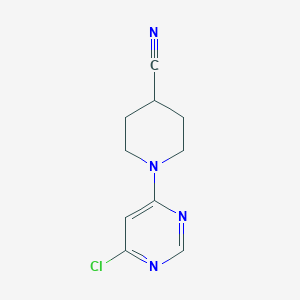
![(4aR,6S,7R,8R,8aS)-2,2-ditert-butyl-7,8-bis(phenylmethoxy)-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3,2]dioxasiline](/img/structure/B13404750.png)
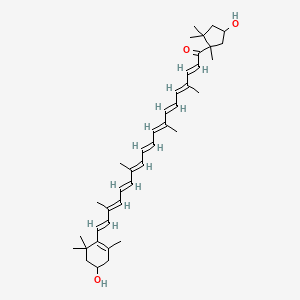


![2-[6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid;benzenesulfonic acid](/img/structure/B13404769.png)
